molecular formula C18H19N3O2S2 B257371 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide

2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide

Cat. No.: B257371
M. Wt: 373.5 g/mol
InChI Key: ZXOASQVUFDLTKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide typically involves multiple steps The starting materials often include 2-isopropyl-5-methylphenol and 2-thienyl-1,2,4-thiadiazoleCommon reagents used in these reactions include coupling agents like DCC (dicyclohexylcarbodiimide) and bases like TEA (triethylamine) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.

Mechanism of Action

The mechanism of action of 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may modulate signaling pathways involved in cell growth, apoptosis, or oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide is unique due to its combination of aromatic and heterocyclic structures, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C18H19N3O2S2

Molecular Weight

373.5 g/mol

IUPAC Name

2-(5-methyl-2-propan-2-ylphenoxy)-N-(3-thiophen-2-yl-1,2,4-thiadiazol-5-yl)acetamide

InChI

InChI=1S/C18H19N3O2S2/c1-11(2)13-7-6-12(3)9-14(13)23-10-16(22)19-18-20-17(21-25-18)15-5-4-8-24-15/h4-9,11H,10H2,1-3H3,(H,19,20,21,22)

InChI Key

ZXOASQVUFDLTKR-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=NC(=NS2)C3=CC=CS3

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=NC(=NS2)C3=CC=CS3

Origin of Product

United States

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